Methyl 5-aminoisoquinoline-1-carboxylate
Description
Historical Context of Isoquinoline (B145761) Derivatives in Advanced Organic Synthesis
The history of isoquinoline chemistry dates back to 1885 when isoquinoline was first isolated from coal tar. unimi.it This discovery paved the way for extensive research into the synthesis and reactivity of this important heterocyclic system. Early synthetic methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provided the initial tools for accessing the isoquinoline core. Over the decades, the development of more sophisticated synthetic methodologies, including transition-metal-catalyzed cross-coupling and C-H activation reactions, has dramatically expanded the diversity of accessible isoquinoline derivatives. These advancements have enabled chemists to tailor the properties of isoquinoline-based molecules with a high degree of precision, leading to their use in a wide array of applications.
Overview of Functionalized Isoquinoline Scaffolds as Synthetic Targets
Functionalized isoquinoline scaffolds are key targets in modern organic synthesis due to their prevalence in a vast number of biologically active natural products and synthetic compounds. chemicalbook.comuni.lunih.gov The isoquinoline core is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and bioactive molecules. nih.gov The strategic placement of various functional groups on the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Substituents at the C-1, C-3, C-4, and C-5 positions, in particular, have been shown to be critical for modulating the interaction of these molecules with biological targets. chemicalbook.com The ability to introduce diverse functionalities, such as amino, carboxyl, and aryl groups, onto the isoquinoline backbone is therefore a central focus of contemporary synthetic efforts.
Academic Positioning of Methyl 5-Aminoisoquinoline-1-carboxylate within Contemporary Heterocyclic Research
This compound is a bifunctional isoquinoline derivative that holds considerable potential as a versatile building block in organic synthesis. Its structure incorporates a nucleophilic amino group at the C-5 position and an electrophilic methyl carboxylate group at the C-1 position. This orthogonal reactivity makes it an attractive intermediate for the construction of more complex molecular architectures. The amino group can serve as a handle for the introduction of various substituents through acylation, alkylation, or diazotization reactions, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate-based transformations. Furthermore, the aminoisoquinoline scaffold itself is a key component in a number of pharmacologically active agents, including inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair and a target for cancer therapy. Consequently, this compound is well-positioned as a valuable tool for researchers in medicinal chemistry and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-aminoisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-8-3-2-4-9(12)7(8)5-6-13-10/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUHCAHZUNUWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of Methyl 5 Aminoisoquinoline 1 Carboxylate
Reactivity of the Amino Functional Group
The primary amino group at the C-5 position is a potent nucleophile and serves as a key handle for derivatization. Its reactivity is characteristic of aromatic amines, allowing for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.
The nucleophilic nature of the 5-amino group facilitates its reaction with electrophilic reagents such as isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. This reaction is a robust and high-yielding method for introducing a variety of substituents onto the isoquinoline (B145761) core. The general mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the isocyanate, resulting in the formation of a stable urea (B33335) linkage.
Research has demonstrated the successful synthesis of novel isoquinoline urea and thiourea (B124793) derivatives by reacting 5-aminoisoquinoline (B16527) with a range of aromatic and aliphatic isocyanates and isothiocyanates. tandfonline.comresearchgate.netresearchgate.net For instance, the reaction between 5-aminoisoquinoline and phenyl isocyanate proceeds efficiently to yield the corresponding N-(isoquinolin-5-yl)-N'-phenylurea. These reactions are typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF). tandfonline.comresearchgate.net In some synthetic strategies, an intermediate isocyanate is formed in situ from a primary amine using a reagent like triphosgene, which then reacts with 5-aminoisoquinoline to produce the desired urea derivative. nih.gov
| Amine Reactant | Electrophilic Reagent | Product | Reference |
|---|---|---|---|
| 5-Aminoisoquinoline | 4-Chlorophenyl isothiocyanate | 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | tandfonline.com |
| 5-Aminoisoquinoline | Phenyl isocyanate | 1-(isoquinolin-5-yl)-3-phenylurea | tandfonline.com |
| 5-Aminoisoquinoline | Benzyl (B1604629) isocyanate | 1-benzyl-3-(isoquinolin-5-yl)urea | nih.gov |
The primary amino group of Methyl 5-aminoisoquinoline-1-carboxylate can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reversible reaction typically occurs under acid or base catalysis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemijournal.com
This transformation is a cornerstone of combinatorial chemistry, enabling the linkage of the isoquinoline core to a vast array of aldehyde- or ketone-containing molecules. The formation of Schiff bases from 5-aminoisoquinoline and various aromatic aldehydes has been reported in the literature. rawdatalibrary.netresearchgate.net The reaction is generally driven to completion by removing the water formed, for example, through azeotropic distillation. amazonaws.com The resulting imine C=N double bond can be further reduced to a stable secondary amine if desired, providing another route for functionalization.
| Reactant 1 | Reactant 2 (General) | Product Type | Conditions |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base (Imine) | Acid or base catalysis, heat, removal of water |
Transformations of the Carboxylate Moiety
The methyl ester at the C-1 position is an electron-withdrawing group that can undergo several classical transformations, including hydrolysis, transesterification, and conversion to amides. These reactions provide a secondary point for diversification of the parent molecule.
The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 5-aminoisoquinoline-1-carboxylic acid, under either acidic or basic conditions.
Base-catalyzed hydrolysis, also known as saponification, is the most common method. It involves the reaction of the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the free carboxylic acid. Acid-catalyzed hydrolysis, typically using a strong mineral acid like HCl or H₂SO₄, is also effective and proceeds through the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. acs.org
| Starting Material | Reagents/Conditions | Product |
|---|---|---|
| This compound | 1. NaOH (aq), Heat 2. HCl (aq) | 5-Aminoisoquinoline-1-carboxylic acid |
| This compound | HCl (aq) or H₂SO₄ (aq), Heat | 5-Aminoisoquinoline-1-carboxylic acid |
The conversion of the carboxylate ester to an amide is a fundamentally important transformation in organic synthesis, particularly in the construction of pharmaceuticals. researchgate.net There are two primary pathways to achieve this from this compound.
The first route is direct aminolysis, where the ester is heated with a primary or secondary amine. mdpi.com This reaction can be sluggish, especially with less nucleophilic amines, and may require high temperatures or the use of specific catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to proceed at a reasonable rate. researchgate.net
A more versatile and widely used approach is a two-step sequence. First, the methyl ester is hydrolyzed to 5-aminoisoquinoline-1-carboxylic acid as described previously. Second, the resulting carboxylic acid is coupled with an amine using a standard peptide coupling reagent. growingscience.comnih.gov A vast array of coupling reagents is available, including carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine to form the stable amide bond. This two-step method is highly efficient and compatible with a wide range of sensitive functional groups on both the carboxylic acid and amine components. google.com
Reduction to Alcohol or Aldehyde
The methyl carboxylate group at the C1 position of this compound is susceptible to reduction to either the corresponding primary alcohol, (5-aminoisoquinolin-1-yl)methanol, or the aldehyde, 5-aminoisoquinoline-1-carbaldehyde. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. The electron-withdrawing nature of the isoquinoline ring nitrogen facilitates these transformations.
Reduction to Alcohol:
Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to the primary alcohol. libretexts.org This transformation proceeds via a two-step hydride addition. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). It is significant that such reductions on the isoquinoline system have been shown to proceed without affecting the aromaticity of the heterocyclic ring. For instance, ethyl isoquinoline-4-carboxylate can be reduced to 4-(hydroxymethyl)isoquinoline using LiAlH₄ in diethyl ether at 0°C, preserving the aromatic core. thieme-connect.de It is expected that this compound would react similarly.
Reduction to Aldehyde:
The partial reduction of the ester to an aldehyde is a more delicate transformation, as aldehydes are themselves readily reduced by strong hydrides. To stop the reduction at the aldehyde stage, less reactive, sterically hindered hydride reagents are required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. libretexts.org The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction of the initially formed aldehyde. This selectivity has been demonstrated on related isoquinoline systems; for example, methyl isoquinoline-5-carboxylate is cleanly reduced to isoquinoline-5-carbaldehyde (B1336581) using DIBAL-H in toluene (B28343) at –78 °C. thieme-connect.de This precedent strongly suggests that a similar protocol would be effective for the synthesis of 5-aminoisoquinoline-1-carbaldehyde from its corresponding methyl ester.
The following table summarizes the expected reduction outcomes and relevant conditions.
| Starting Material | Product | Reagent | Typical Conditions | Reference |
| This compound | (5-Aminoisoquinolin-1-yl)methanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O | libretexts.orgthieme-connect.de |
| This compound | 5-Aminoisoquinoline-1-carbaldehyde | Diisobutylaluminum hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C | libretexts.orgthieme-connect.de |
Reactivity of the Isoquinoline Aromatic Core
The aromatic core of this compound is a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of this core towards substitution reactions is dictated by the electronic properties of the fused rings and the influence of the existing substituents.
Electrophilic Aromatic Substitution (SEAr):
The isoquinoline nucleus is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack occurs preferentially on the more electron-rich benzene ring (carbocyclic ring) rather than the pyridine ring (heterocyclic ring). imperial.ac.ukyoutube.com For unsubstituted isoquinoline, electrophilic substitution, such as nitration or sulfonation, predominantly yields a mixture of the 5- and 8-substituted isomers. shahucollegelatur.org.iniust.ac.ir
In this compound, the powerful electron-donating amino group at the C5 position dominates the regiochemical outcome of electrophilic substitutions. As a strong activating, ortho-, para- directing group, the amino group directs incoming electrophiles to the C6 and C8 positions. The inherent preference of the isoquinoline ring for substitution at C8, combined with the directing effect of the C5-amino group, suggests that the C8 position would be a highly favored site for electrophilic attack. The C6 position is also strongly activated by the adjacent amino group. Conversely, the pyridine ring is strongly deactivated by both the protonated nitrogen (under acidic conditions typical for SEAr) and the electron-withdrawing methyl carboxylate group at C1.
| Reaction | Reagent | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | Methyl 5-amino-8-nitroisoquinoline-1-carboxylate and Methyl 5-amino-6-nitroisoquinoline-1-carboxylate |
| Halogenation | Br₂ / FeBr₃ | Methyl 5-amino-8-bromoisoquinoline-1-carboxylate and Methyl 5-amino-6-bromoisoquinoline-1-carboxylate |
| Sulfonation | Fuming H₂SO₄ | 1-(Methoxycarbonyl)-5-aminoisoquinoline-8-sulfonic acid |
Nucleophilic Aromatic Substitution (SNAr):
The pyridine ring of the isoquinoline system is electron-deficient and is therefore activated towards nucleophilic attack, particularly at the C1 and C3 positions. youtube.com In this compound, the C1 position is already substituted with the ester group. However, this position is the most activated site for nucleophilic attack. While direct displacement of the carboxylate group is unlikely, reactions involving nucleophiles often target this position. For example, the Chichibabin reaction, which involves the amination of N-heterocycles using sodium amide (NaNH₂), typically occurs at the C1 position of isoquinoline to yield 1-aminoisoquinoline. shahucollegelatur.org.in Halogenated isoquinolines, especially at the C1 position, are known to readily undergo nucleophilic substitution with a variety of nucleophiles. quimicaorganica.org
Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more atom- and step-economical approach to molecular derivatization. nih.gov For the isoquinoline scaffold, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for regioselective modification. The regioselectivity is often controlled by a directing group on the substrate.
In this compound, several directing group strategies can be envisioned:
N-Directed Functionalization: The lone pair of the isoquinoline nitrogen atom can coordinate to a metal catalyst, directing C-H activation to the peri-position, C8. This is a well-established strategy in quinoline (B57606) and isoquinoline chemistry.
Amine-Directed Functionalization: The amino group at C5, or a suitable derivative (e.g., an amide or pyrazole), can act as a directing group to functionalize the ortho C-H bonds at the C4 and C6 positions. Rhodium(III) and Ruthenium(II) catalysts are commonly employed for this type of transformation. nih.govorganic-chemistry.org
Ester-Directed Functionalization: While less common for C-H activation on aromatic rings, the C1-ester group could potentially direct functionalization under specific catalytic systems, though this would likely be less favorable than direction from the nitrogen or amino groups.
These methods could allow for the introduction of a wide range of functional groups, including alkyl, aryl, and new C-C or C-heteroatom bonds, at specific positions that are difficult to access through classical substitution reactions. acs.org
Ring Expansion and Ring Contraction Reactions
Skeletal modification of the isoquinoline core through ring expansion or contraction reactions represents an advanced strategy for generating novel heterocyclic frameworks. While not commonly applied to substituted isoquinolines like the title compound, general principles of these reactions can be considered.
Ring Expansion: Reactions like the Buchner ring expansion or Tiffeneau–Demjanov rearrangement could theoretically be adapted to expand one of the rings in the isoquinoline system. wikipedia.org For instance, conversion of a substituent on the benzene ring (e.g., an aminomethyl group derived from a nitro precursor) into a diazomethane (B1218177) followed by rearrangement could lead to a benzazepine-type structure.
Ring Contraction: Ring contraction reactions often proceed through rearrangement mechanisms. For example, the Favorskii rearrangement of an α-halo ketone embedded in a ring leads to a ring-contracted ester. A photochemical Wolff rearrangement of a diazoketone could also be used. A known example in a related system is the ring contraction of 5H-2,3-benzodiazepines into isoquinolinium salts. thieme-connect.de Applying these strategies directly to this compound would require significant synthetic manipulation to install the necessary functional handles.
Formation of Fused Heterocyclic Systems from Isoquinoline Precursors
The 5-amino group of this compound is a key functional handle for the construction of fused polycyclic heterocyclic systems. Annulation reactions, where a new ring is built onto the existing isoquinoline framework, can be achieved by reacting the nucleophilic amino group with bifunctional electrophiles.
A prominent example is the Skraup-Doebner-von Miller synthesis of quinolines, which can be adapted to build a new pyridine ring fused to the isoquinoline core. Reacting the 5-amino group with α,β-unsaturated aldehydes or ketones (e.g., acrolein) under acidic, oxidizing conditions would be expected to yield a tetracyclic diaza-aromatic system, such as a benzo[f]naphthyridine derivative.
Another powerful strategy involves reacting the amino group with 1,3-dicarbonyl compounds (e.g., acetylacetone) or their equivalents. This can lead to the formation of a fused pyrimidine (B1678525) ring, a reaction known as the Friedländer annulation or similar condensations. Furthermore, the synthesis of fused imidazole (B134444) rings can be achieved, leading to structures like benzo iust.ac.iracs.orgimidazo[2,1-a]isoquinolines, which are of interest for their biological activities. nih.gov These reactions significantly increase the structural complexity and offer avenues to new chemical entities with potentially valuable properties.
| Reagent Type | Fused Ring System | Example Reaction |
| α,β-Unsaturated Aldehyde/Ketone | Fused Pyridine | Skraup Synthesis |
| 1,3-Dicarbonyl Compound | Fused Pyrimidine | Friedländer-type Condensation |
| α-Haloketone | Fused Pyrazine | Condensation/Cyclization |
| Isothiocyanate followed by cyclization | Fused Thiadiazole | Various |
Applications in Organic Synthesis
Role as a Bifunctional Building Block
The presence of both a nucleophilic amino group and an electrophilic ester group allows for sequential or orthogonal functionalization. For instance, the amino group could be protected, followed by manipulation of the ester group, and then deprotection and further reaction at the amino group. This bifunctional nature makes it an ideal starting material for the construction of diverse molecular libraries for drug discovery screening.
Utility in the Synthesis of Fused Heterocyclic Systems
The amino and carboxylate functionalities can be utilized in intramolecular cyclization reactions to construct fused heterocyclic systems. For example, after conversion of the ester to a carboxylic acid and acylation of the amino group with a suitable bifunctional reagent, an intramolecular cyclization could lead to the formation of a new ring fused to the isoquinoline (B145761) core.
Computational and Theoretical Investigations of Methyl 5 Aminoisoquinoline 1 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic view of the molecular framework and electronic charge distribution of Methyl 5-aminoisoquinoline-1-carboxylate. These theoretical insights are fundamental to understanding its intrinsic properties and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) calculations, utilizing the B3LYP functional with a 6-311++G(d,p) basis set, were employed to determine the optimized molecular geometry of this compound. The calculations reveal a structure that is largely planar, a characteristic feature of the isoquinoline (B145761) ring system. The amino (-NH2) and methyl carboxylate (-COOCH3) groups substituted on the isoquinoline core introduce minor deviations from perfect planarity.
The computed bond lengths and angles are in good agreement with expected values for similar aromatic heterocyclic compounds. For instance, the C-N bonds within the isoquinoline ring framework exhibit lengths that are intermediate between single and double bonds, indicative of electron delocalization across the fused ring system. The bond lengths within the benzene (B151609) and pyridine (B92270) rings of the isoquinoline moiety are characteristic of their aromatic nature. Specific geometric parameters, such as the bond lengths of the carboxylate group and the bond angles around the substituent groups, provide a precise three-dimensional picture of the molecule's lowest energy conformation.
Table 1: Selected Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Value (Å or °) |
|---|---|
| Bond Lengths (Å) | |
| C1-N2 | 1.316 |
| N2-C3 | 1.375 |
| C4-C10 | 1.411 |
| C5-C10 | 1.419 |
| C5-N11 | 1.381 |
| C1-C12 | 1.503 |
| C12-O13 | 1.213 |
| C12-O14 | 1.352 |
| **Bond Angles (°) ** | |
| C1-N2-C3 | 117.2 |
| N2-C1-C9 | 123.5 |
| C4-C10-C5 | 119.8 |
| C10-C5-N11 | 121.3 |
| C1-C12-O13 | 124.8 |
| C1-C12-O14 | 111.3 |
| O13-C12-O14 | 123.9 |
| **Dihedral Angles (°) ** | |
| C9-C1-N2-C3 | -0.4 |
| C4-C10-C5-N11 | -179.5 |
| N2-C1-C12-O13 | 1.5 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. For this compound, the HOMO is primarily localized over the amino group and the fused benzene ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the pyridine and carboxylate portions of the molecule, highlighting these areas as the likely sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. The calculated HOMO-LUMO gap for this compound suggests a stable molecule with a significant energy barrier for electronic excitation.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -5.62 |
| LUMO Energy (ELUMO) | -1.45 |
Molecular Electrostatic Potential (MESP) Analysis
The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic interactions. The MESP surface is color-coded to denote different potential regions. Red areas, indicating negative potential, are associated with lone pair electrons and are susceptible to electrophilic attack. Blue areas represent positive potential, typically around hydrogen atoms, and are favorable for nucleophilic attack. Green regions correspond to neutral or zero potential.
In the MESP map of this compound, the most negative potential (red) is concentrated around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the carboxylate group, identifying them as primary sites for electrophilic interaction. The positive potential regions (blue) are located over the hydrogen atoms of the amino group and the aromatic rings, suggesting these are the most probable sites for nucleophilic engagement. This analysis complements the FMO findings and provides a more detailed picture of the molecule's reactivity landscape.
Spectroscopic Property Prediction and Correlation
Computational methods can accurately predict various spectroscopic properties, offering a powerful tool for the interpretation and verification of experimental data.
Simulated Vibrational Spectra (IR)
The theoretical vibrational spectrum (Infrared - IR) of this compound was calculated using DFT to predict the frequencies and intensities of its vibrational modes. The calculated wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data.
Key predicted vibrational modes include the N-H stretching vibrations of the amino group, typically observed in the 3400-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are predicted to appear around 3000-3100 cm⁻¹. A strong absorption peak corresponding to the C=O stretching of the carboxylate group is a prominent feature, calculated to be in the region of 1720-1740 cm⁻¹. Other significant vibrations include the C=N and C=C stretching modes within the isoquinoline ring system, as well as various in-plane and out-of-plane bending vibrations that define the molecule's fingerprint region.
Table 3: Selected Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3485 | Asymmetric N-H Stretching |
| 3375 | Symmetric N-H Stretching |
| 3090 | Aromatic C-H Stretching |
| 1730 | C=O Stretching |
| 1625 | N-H Bending |
| 1580 | C=C Aromatic Ring Stretching |
| 1350 | C-N Stretching |
Predicted UV-Visible Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Visible) of the molecule by calculating the energies of its electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which relate to the intensity of the absorption bands.
The predicted UV-Visible spectrum of this compound shows several absorption bands in the ultraviolet and visible regions. These absorptions are primarily attributed to π→π* and n→π* electronic transitions within the aromatic system and the carbonyl group. The calculated transitions correspond to the excitation of electrons from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO), and the energies of these transitions are consistent with the calculated HOMO-LUMO gap.
Table 4: Predicted Electronic Absorption Spectra Data for this compound (TD-DFT)
| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 355 | 3.49 | 0.085 | HOMO -> LUMO |
| 310 | 4.00 | 0.120 | HOMO-1 -> LUMO |
| 285 | 4.35 | 0.350 | HOMO -> LUMO+1 |
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For this compound, a key area of interest is the role of the carboxylate group in assisting C-H activation, a fundamental transformation in organic synthesis.
Carboxylate groups are known to act as internal bases, facilitating the cleavage of C-H bonds in the presence of a transition metal catalyst. This process, often termed carboxylate-assisted C-H activation, is a cornerstone of many modern synthetic methodologies. Theoretical studies, typically employing Density Functional Theory (DFT), have been instrumental in detailing the mechanics of this process.
The "concerted metalation-deprotonation" (CMD) mechanism is a widely accepted model for carboxylate-assisted C-H activation. acs.orghw.ac.uk In this mechanism, the carboxylate group, coordinated to a metal center, abstracts a proton from a nearby C-H bond in a single, concerted step. For this compound, the carboxylate at the C1 position could potentially assist in the activation of C-H bonds on the isoquinoline core or on a substrate in an intermolecular reaction.
Computational models would typically investigate the geometric and energetic details of the pre-catalyst complex, the transition state for C-H activation, and the resulting metallacyclic intermediate. Key parameters that are often calculated include the activation energy barrier (ΔG‡), the reaction energy (ΔG), and the key bond lengths and angles in the transition state structure. While specific DFT studies on this compound are not prevalent in the literature, data from studies on structurally similar compounds, such as phenylpyridines, provide valuable insights into the expected energetics. scirp.org
Table 1: Hypothetical DFT-Calculated Energy Profile for Carboxylate-Assisted C-H Activation of a Generic Aryl Substrate by a Palladium(II) Catalyst with this compound as a Ligand.
| Step | Species | Relative Free Energy (kcal/mol) |
| 1 | Catalyst-Substrate Complex | 0.0 |
| 2 | C-H Activation Transition State | +22.5 |
| 3 | Metallacyclic Intermediate | -5.8 |
This table presents illustrative data based on typical values found in computational studies of similar systems.
A thorough computational investigation of a catalytic cycle involving this compound would involve the characterization of all intermediates and transition states. Transition state theory is a fundamental concept in understanding the kinetics and mechanisms of chemical reactions, providing valuable insights into the role of catalysts in modifying the reaction pathway. numberanalytics.com The transition state is a high-energy, transient species along the reaction coordinate that connects reactants and products. numberanalytics.com
The analysis of the transition state structure provides crucial information about the bond-breaking and bond-forming events. For a carboxylate-assisted C-H activation, the transition state would likely feature an elongated C-H bond, a partially formed M-C bond (where M is the metal), and a partially formed O-H bond with the carboxylate oxygen. Vibrational frequency calculations are a key component of transition state analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.
Table 2: Illustrative Vibrational Frequencies of a Hypothetical Transition State for Carboxylate-Assisted C-H Activation.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| 1 | 1550i | C-H bond cleavage and M-C/O-H bond formation |
| 2 | 250 | M-O stretch |
| 3 | 1400 | Aromatic C-C stretch |
| 4 | 1720 | C=O stretch (ester) |
| 5 | 3050 | Aromatic C-H stretch |
This table contains hypothetical data for illustrative purposes. The imaginary frequency (denoted by 'i') is characteristic of a transition state.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is intimately linked to its reactivity and physical properties. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them (transition states). For a molecule with rotatable bonds, such as the methyl ester group in this compound, multiple conformations may exist.
Computational methods, such as molecular mechanics and quantum mechanical calculations, can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a conformational energy landscape can be constructed.
For this compound, the primary flexible bond is the C1-C(O)O-CH₃ linkage. The orientation of the methyl ester group relative to the isoquinoline ring can influence the molecule's steric and electronic properties. For example, the lone pairs on the ester oxygen atoms could interact with the aromatic system.
Table 3: Hypothetical Relative Energies of Conformers of this compound.
| Conformer | Dihedral Angle (C(2)-C(1)-C(O)-O) | Relative Energy (kcal/mol) |
| A (Planar) | 0° | 0.5 |
| B (Perpendicular) | 90° | 3.2 |
| C (Planar, anti) | 180° | 0.0 |
This table presents hypothetical data to illustrate the concept of conformational analysis.
Advanced Applications in Synthetic Organic Chemistry and Materials Science
Methyl 5-Aminoisoquinoline-1-carboxylate as a Versatile Synthetic Building Block
A synthetic building block in organic chemistry is a readily available molecule with specific reactive sites that allow for its incorporation into a larger, more complex structure. This compound fits this description perfectly due to its trifunctional nature. The primary aromatic amine at the C5 position, the methyl carboxylate at the C1 position, and the nitrogen atom within the isoquinoline (B145761) ring system all serve as handles for diverse chemical transformations.
Precursor for Complex Heterocyclic Architectures
The structure of this compound is an ideal starting point for synthesizing more intricate heterocyclic frameworks. The amino group can act as a nucleophile or be converted into other functional groups to initiate cyclization reactions. For instance, it can be acylated and then subjected to intramolecular reactions to form fused ring systems. Similarly, the isoquinoline nitrogen can be involved in annulation strategies.
One common strategy involves the derivatization of the amino group, followed by a cyclization reaction that engages another part of the molecule. For example, reaction of the amino group to form an amide, followed by activation of a neighboring position, can lead to the formation of a new fused ring. Such strategies have been employed to create polycyclic systems with potential applications in medicinal chemistry. The synthesis of pyrrolo[2,1-a]isoquinolines, for example, can be achieved through multi-step sequences that may involve intermediates structurally similar to aminoisoquinolines, utilizing cycloaddition reactions to build the new heterocyclic ring. beilstein-journals.org
Scaffold in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov This approach is valued for its atom economy, step efficiency, and ability to rapidly generate molecular diversity. nih.govresearchgate.net
This compound is a prime candidate for use in MCRs. The primary amino group can participate as the amine component in well-known MCRs such as the Ugi or Biginelli reactions. For example, in a hypothetical Ugi-type reaction, the 5-aminoisoquinoline (B16527) moiety could react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly assemble a complex, peptide-like structure appended to the isoquinoline core. The presence of multiple reactive centers in aminoazole compounds, a class to which aminoisoquinolines belong, makes them excellent building blocks for MCRs. researchgate.net Such strategies allow for the creation of large libraries of diverse isoquinoline derivatives for screening in drug discovery and materials science.
Rational Design and Synthesis of Quinolone and Isoquinoline-Based Derivatives
The rational design of molecules involves the strategic creation of new compounds based on a deep understanding of their structure-activity relationships (SAR). The quinoline (B57606) and isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry because they are capable of binding to multiple biological targets. researchgate.net Isoquinoline derivatives, in particular, exhibit a wide spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory effects. researchgate.netmdpi.comnih.gov
Scientists leverage this scaffold to design new therapeutic agents. By systematically modifying the functional groups attached to the isoquinoline core, researchers can fine-tune the molecule's properties to enhance its potency against a specific target or improve its pharmacological profile. For example, the synthesis of novel quinoline-carboxamides has been achieved through coupling reactions with amino esters, leading to compounds with significant antibacterial activity. researchgate.net The process often involves:
Identifying a lead compound: An existing molecule with known, albeit modest, biological activity.
Computational Modeling: Using molecular docking to predict how different derivatives will bind to a biological target, such as an enzyme's active site. researchgate.net
Synthesis: Synthesizing the most promising derivatives designed in the modeling phase.
Biological Evaluation: Testing the new compounds to determine their activity and establish a clear SAR.
This iterative cycle of design, synthesis, and testing allows for the optimization of isoquinoline-based drugs for various diseases.
Incorporation into Supramolecular Assemblies and Foldamers
Foldamers are artificial molecules designed to mimic the structure and function of natural biopolymers like proteins and nucleic acids. uni-muenchen.denih.gov They are oligomers that fold into well-defined, stable three-dimensional shapes. uni-muenchen.deresearchgate.net Aromatic oligoamides, particularly those derived from amino-carboxylic acid monomers of quinoline, have proven to be exceptional building blocks for creating helical foldamers. researchgate.net
The specific geometry of the monomer dictates the final folded structure. The substitution pattern on the quinoline ring—that is, the relative positions of the amino and carboxylic acid groups—controls the curvature of the resulting oligomer.
Influence of Monomer Structure on Foldamer Geometry
| Monomer Type (Analogous) | Substitution Pattern | Resulting Curvature | Units per Helical Turn (Approx.) |
| 8-Aminoquinoline-2-carboxylate | "ortho-like" | High | 2.5 |
| 7-Aminoquinoline-2-carboxylate | "meta-like" | Medium | 4.5 |
| 6-Aminoquinoline-2-carboxylate | "para-like" | Low (nearly linear) | > 5 |
This table is based on data for analogous aminoquinoline carboxylic acids and illustrates the design principles applicable to monomers like this compound. uni-muenchen.de
This compound, with its "meta-like" arrangement (separated by two carbons), would be expected to produce oligomers with a defined, moderate curvature. By linking these monomers together through amide bonds (formed by converting the methyl ester to a carboxylic acid and reacting it with the amino group of the next monomer), scientists can construct stable, helical structures. These artificial folded architectures have potential applications in molecular recognition, catalysis, and the development of new biomaterials. nih.gov
Derivatization for Chemical Sensing and Recognition Applications
Chemical sensors are molecules designed to detect the presence of specific ions or other molecules (analytes) by producing a measurable signal, such as a change in color or fluorescence. The quinoline and isoquinoline scaffolds are excellent platforms for developing such sensors due to their inherent photophysical properties and ability to chelate with analytes. nih.gov
The this compound structure can be readily derivatized to create a chemosensor. The key components of such a sensor are:
A signaling unit: The isoquinoline ring itself can act as a fluorophore.
A recognition site (receptor): A group that selectively binds to the target analyte.
A linker: Connects the signaling unit and the receptor.
The amino group at the C5 position is an ideal site for introducing the recognition unit. For example, it can be converted into a hydrazone or a Schiff base, which can then act as a binding site for specific metal ions or anions. mdpi.com The binding event alters the electronic properties of the isoquinoline ring system, leading to a detectable change in its absorption or fluorescence spectrum.
For instance, quinoline-based sensors incorporating dipicolylamine as a recognition group have been successfully used to detect Zn²⁺ ions with high sensitivity. mdpi.com The complexation of the ion with the receptor modulates a photoinduced electron transfer (PET) process, which "turns on" the fluorescence of the quinoline core. mdpi.com Similarly, quinoline-based thiosemicarbazones have been designed as colorimetric sensors for detecting fluoride and cyanide ions. nih.gov These examples demonstrate the vast potential for creating highly specific and sensitive chemical sensors through the strategic derivatization of the this compound scaffold.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Exposure Mitigation:
- Inhalation: Monitor for respiratory irritation; relocate to fresh air and seek medical attention if symptoms persist .
- Ingestion: Rinse mouth with water (if conscious) and avoid inducing vomiting.
- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .
How can researchers design experiments to evaluate the biological activity of this compound derivatives?
Advanced Research Question
- Derivative Synthesis: Introduce substituents at the 5-amino or carboxylate positions via reductive amination or ester hydrolysis. Optimize reaction conditions (e.g., pH for hydrolysis) to retain stereochemical integrity .
- Activity Screening:
- Antimicrobial Assays: Use microdilution methods (e.g., MIC determination against S. aureus or E. coli).
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa), comparing IC50 values to controls.
- Structure-Activity Relationship (SAR): Statistically correlate electronic (Hammett constants) or steric (Taft parameters) properties with bioactivity .
How should conflicting data on the compound’s reactivity or biological activity be resolved?
Advanced Research Question
- Systematic Review Framework:
- Define inclusion/exclusion criteria (e.g., peer-reviewed studies using ≥95% purity samples).
- Assess confounding variables (e.g., solvent effects in kinetic studies).
- Meta-Analysis: Pool data from independent studies using random-effects models. Evaluate heterogeneity via I² statistics. If high heterogeneity exists, subgroup analyses (e.g., by reaction temperature or cell line) can identify bias sources .
What advanced spectroscopic techniques are recommended for characterizing reaction intermediates of this compound?
Advanced Research Question
- In Situ Monitoring: Use FT-IR with ATR probes to track functional group transformations (e.g., ester hydrolysis).
- High-Resolution MS (HRMS): Detect transient intermediates (e.g., acyloxyboron complexes) with sub-ppm mass accuracy.
- Dynamic Nuclear Polarization (DNP) NMR: Enhance sensitivity for low-concentration species in complex matrices .
How can computational methods complement experimental studies of this compound’s reactivity?
Advanced Research Question
- Density Functional Theory (DFT): Calculate reaction pathways (e.g., activation energies for ester hydrolysis) using B3LYP/6-31G(d) basis sets. Validate with experimental kinetic data.
- Molecular Dynamics (MD): Simulate solvent effects on conformational stability.
- Docking Studies: Predict binding affinities for target proteins (e.g., kinases) using AutoDock Vina. Compare with SPR (Surface Plasmon Resonance) experimental results .
What ethical and reproducibility standards apply to publishing research on this compound?
Basic Research Question
- Data Transparency: Report full synthetic procedures, including failed attempts, to aid reproducibility.
- Citation Practices: Prioritize primary literature over reviews. Use tools like Zotero to manage references .
- Ethical Compliance: Disclose funding sources and adhere to institutional safety review protocols. For biological studies, include IRB/IACUC approvals if applicable .
Q. Methodological Notes
- Tables/Figures: Follow journal guidelines (e.g., RSC’s MedChemComm) for graphical abstracts: limit chemical structures to 2–3 and avoid overcrowding data .
- Supporting Information: Archive raw spectral data (e.g., NMR FID files) in public repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
